molecular formula C14H15N3O4S B11501262 4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide

4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide

Cat. No.: B11501262
M. Wt: 321.35 g/mol
InChI Key: YYDYZOMCVAEJAB-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide is an organic compound that belongs to the class of aromatic sulfonamides This compound is characterized by the presence of a methyl group, a nitro group, and a pyridine moiety attached to a benzenesulfonamide core

Preparation Methods

The synthesis of 4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridine moiety can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H15N3O4S/c1-11-2-3-13(10-14(11)17(18)19)22(20,21)16-9-6-12-4-7-15-8-5-12/h2-5,7-8,10,16H,6,9H2,1H3

InChI Key

YYDYZOMCVAEJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2)[N+](=O)[O-]

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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